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Compound of Interest

Compound Name: 5-(Oxolan-2-yl)-1,3-oxazole

Cat. No.: B15308545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the novel heterocyclic compound, 5-(Oxolan-2-yl)-1,3-oxazole. Due to the limited availability

of published experimental data for this specific molecule, this guide presents predicted

spectroscopic values derived from the analysis of its constituent moieties: the 1,3-oxazole and

the 2-substituted oxolane (tetrahydrofuran) rings. This information is intended to serve as a

reference for researchers involved in the synthesis and characterization of related compounds.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques for the characterization of 5-(Oxolan-2-yl)-1,3-oxazole. These predictions are

based on established spectroscopic principles and data from related chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2 (oxazole) 8.0 - 8.2 Singlet (s) -

H-4 (oxazole) 7.2 - 7.4 Singlet (s) -

H-2' (oxolane) 5.2 - 5.4
Triplet (t) or Doublet of

Doublets (dd)
6.0 - 8.0

H-5' (oxolane) 3.9 - 4.1 Multiplet (m) -

H-3', H-4' (oxolane) 1.8 - 2.2 Multiplet (m) -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 (oxazole) 150 - 152

C-4 (oxazole) 125 - 127

C-5 (oxazole) 155 - 157

C-2' (oxolane) 75 - 78

C-5' (oxolane) 68 - 70

C-3', C-4' (oxolane) 25 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15308545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretching (oxazole) 3100 - 3150 Medium

C-H stretching (oxolane) 2850 - 2960 Strong

C=N stretching (oxazole) 1600 - 1650 Medium

C=C stretching (oxazole) 1500 - 1550 Medium

C-O-C stretching (oxazole ring) 1050 - 1150 Strong

C-O-C stretching (oxolane

ring)
1000 - 1100 Strong

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes

[M]⁺ 139.06 Molecular Ion

[M-C₂H₄O]⁺ 95.05
Fragmentation of the oxolane

ring

[M-C₄H₇O]⁺ 70.04 Loss of the oxolane substituent

[C₃H₂NO]⁺ 68.02
Fragment corresponding to the

oxazole ring

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 5-(Oxolan-2-
yl)-1,3-oxazole.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees,

relaxation delay of 2-5 seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-(Oxolan-2-yl)-1,3-oxazole.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-(Oxolan-2-yl)-1,3-
oxazole.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode over a relevant m/z range (e.g., 50-500).

EI-MS: Introduce the sample into the ion source (if a direct insertion probe is used for

solids, or via GC for volatile samples). Acquire the mass spectrum.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺

or [M+H]⁺) and characteristic fragment ions.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 5-(Oxolan-2-yl)-1,3-oxazole.
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General workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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